molecular formula C16H15ClN2O3S B3957995 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide

4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B3957995
M. Wt: 350.8 g/mol
InChI Key: HSXYIAPSXXYDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide, also known as NSC-743380, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The precise mechanism of action of 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. For instance, 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to induce several biochemical and physiological effects in cancer cells. For instance, this compound has been reported to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. Moreover, 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. Firstly, this compound is relatively easy to synthesize, which makes it readily available for research purposes. Moreover, 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide exhibits potent antitumor activity against a wide range of cancer cell lines, which makes it a promising candidate for further preclinical and clinical studies.
However, there are also some limitations associated with the use of 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments. Firstly, this compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not fully established. Moreover, 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide may exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions that could be explored in the context of 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide research. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound. Secondly, preclinical studies are needed to evaluate the safety and efficacy of 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide in animal models. Finally, clinical trials are needed to evaluate the potential therapeutic applications of this compound in cancer treatment.

Scientific Research Applications

4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer agents.

properties

IUPAC Name

4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-22-15-7-5-14(6-8-15)19(12-2-11-18)23(20,21)16-9-3-13(17)4-10-16/h3-10H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXYIAPSXXYDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CCC#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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